molecular formula C11H8ClNO B7895930 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No. B7895930
M. Wt: 205.64 g/mol
InChI Key: BHTSVSBLYGFAQQ-UHFFFAOYSA-N
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Patent
US08653100B2

Procedure details

1-(4-Chloro-phenyl)-3-methoxy-cyclobut-2-enecarbonitrile (8.80 g, 40.1 mmol), 4-toluene sulfonic acid (2.30 g, 12.1 mmol), and 2 N HCl were dissolved in acetone/water 100:10 (110 ml) and stirred for 10 h under reflux. The reaction mixture was alkalized with aqueous NaOH and extracted with ethyl acetate. The combined organic layers were washed with water and subsequently with saturated sodium chloride solution and dried with sodium sulphate. The product was obtained as an orange oil (7.40 g, 36.0 mmol) that was sufficiently pure for the next step.
Name
1-(4-Chloro-phenyl)-3-methoxy-cyclobut-2-enecarbonitrile
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]#[N:15])[CH2:11][C:10]([O:12]C)=[CH:9]2)=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.Cl.[OH-].[Na+]>CC(C)=O.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:14]#[N:15])[CH2:9][C:10](=[O:12])[CH2:11]2)=[CH:6][CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
1-(4-Chloro-phenyl)-3-methoxy-cyclobut-2-enecarbonitrile
Quantity
8.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(C=C(C1)OC)C#N
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
110 mL
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and subsequently with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CC(C1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36 mmol
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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